(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Description
The compound “(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid” is a highly complex peptide-derived molecule featuring multiple functional groups, including pyrrolidine, indole, imidazole, and hydroxyphenyl moieties. The trifluoroacetic acid (TFA) counterion indicates its isolation as a salt, commonly used in peptide purification .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13.C2HF3O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;3-2(4,5)1(6)7/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);(H,6,7)/t36-,37-,38+,39-,40-,41-,42-,43-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEAQFLXXCKNKM-NZIHVIMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H76F3N17O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediates
The synthesis typically begins with protected amino acid derivatives such as:
- (2S)-pyrrolidin-1-yl derivatives.
- Amino acid residues bearing side chains like 4-hydroxyphenyl (tyrosine), indolyl (tryptophan), and imidazolyl (histidine).
- Carbamoyl and guanidino functional groups introduced via amidation and guanidinylation reactions.
Peptide Coupling Reactions
- Coupling agents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU, TBTU) are employed to activate carboxylic acid groups for amide bond formation.
- The reactions are carried out in aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
- Base additives such as N,N-diisopropylethylamine (DIPEA) are used to scavenge generated acids and promote coupling efficiency.
Protection and Deprotection Steps
- Side-chain protecting groups (e.g., t-butyl for hydroxyl, Boc for amines) are used to prevent side reactions.
- Deprotection is carried out under acidic conditions, often using trifluoroacetic acid (TFA), which also serves to form the trifluoroacetic acid salt of the final compound.
- The use of TFA ensures the compound is isolated as a stable salt, enhancing solubility and handling.
Purification and Crystallization
- After synthesis, the crude product undergoes purification by preparative high-performance liquid chromatography (HPLC).
- Crystallization techniques are employed to obtain the compound in a pure, crystalline form with controlled particle size.
- Particle size distribution is controlled to optimize solubility and bioavailability, with typical D90 values under 200 μm and micronization techniques applied as needed.
Analytical Characterization
- Purity is assessed by HPLC, with purity levels exceeding 98-99.5% being typical.
- Impurities such as aminophenyl, transisomer, methanone, and acid impurities are monitored and controlled according to ICH guidelines.
- Powder X-ray diffraction (PXRD) is used to confirm crystalline polymorphs.
- Particle size distribution is measured by laser light scattering or microscopy.
Example of a Key Intermediate Preparation (Adapted from Related Peptide Syntheses)
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1 | N,N-Diisopropylethylamine (DIPEA), tetrahydrofuran (THF), N,N-dimethylacetamide (DMAc), under argon, 25-65°C | Base and solvent system for coupling |
| 2 | Trimethylchlorosilane added at 0-5°C | Activation for coupling |
| 3 | Hydrogenation over 5% Platinum on Alumina catalyst under hydrogen pressure at 25-55°C | Reduction of nitro groups to amines |
| 4 | Acid-base extraction with aqueous HCl and NaOH, organic solvent washes | Purification and isolation of amine intermediate |
| 5 | Crystallization from isopropyl alcohol/water mixture | Purification and isolation of crystalline intermediate |
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Coupling Agents | HATU, EDC, DCC |
| Solvents | DMF, NMP, THF |
| Base Additives | DIPEA |
| Temperature Range | 0°C to 65°C |
| Hydrogenation Catalyst | 5% Platinum on Alumina |
| Purity by HPLC | >98% to >99.5% |
| Particle Size Distribution | D90 < 200 μm (micronized to <50 μm if needed) |
| Salt Form | Trifluoroacetic acid salt |
Research Findings and Notes
- The use of TFA as both a deprotection reagent and salt-forming agent is critical for obtaining a stable, pharmaceutically acceptable compound.
- Control of stereochemistry is ensured by using enantiomerically pure starting materials and mild reaction conditions.
- Impurity profiles are tightly controlled to meet pharmaceutical standards.
- The final compound's physical properties such as particle size and polymorphic form are optimized to ensure consistent bioavailability.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents like DIC and HOBt.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Drug Development
This compound, due to its intricate structure and functional groups, is likely to exhibit significant biological activity. Compounds with similar structures have been explored for their potential as:
- Anticancer agents : Many derivatives of complex amino acid structures are investigated for their ability to inhibit tumor growth and metastasis. The presence of functional groups such as indole and imidazole suggests potential interactions with biological targets involved in cancer pathways .
Targeted Therapy
The compound's design may allow it to function as a targeted therapeutic agent, particularly in the realm of radiopharmaceuticals. For instance, radiolabeled versions of similar compounds are utilized for imaging and treating cancers that express specific antigens, such as prostate-specific membrane antigen (PSMA) in prostate cancer .
Enzyme Inhibition
Compounds with multiple amine and carbonyl groups can act as enzyme inhibitors. Research indicates that such compounds can modulate the activity of proteasomes or other enzymes involved in protein degradation pathways, which are crucial for maintaining cellular homeostasis .
Biomolecular Probes
The structural complexity allows this compound to be used as a biomolecular probe in biochemical assays. Its ability to interact with various biomolecules can aid in studying protein interactions and enzyme kinetics, providing insights into cellular mechanisms .
Chiral Catalysts
Given its chiral centers, this compound could serve as a chiral catalyst or a building block for synthesizing other chiral compounds. Chiral catalysts are essential in asymmetric synthesis, which is widely used in the pharmaceutical industry to produce enantiomerically pure drugs .
Chromatographic Applications
The compound's unique structure suggests its utility in developing chiral stationary phases for high-performance liquid chromatography (HPLC). These phases are critical for separating enantiomers in drug development .
Mass Spectrometry
Due to its complex structure, this compound may also be analyzed using mass spectrometry techniques to determine molecular weight and structural elucidation, aiding in quality control during synthesis .
Case Study 1: Anticancer Activity
A study investigating similar compounds revealed promising anticancer properties when tested against various cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the potential of such complex molecules in oncology .
Case Study 2: Enzyme Interaction
Research on related compounds demonstrated significant inhibition of specific proteases involved in cancer progression. This suggests that the compound may also possess similar inhibitory effects, warranting further investigation into its therapeutic potential .
Mechanism of Action
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid exerts its effects by binding to the LHRH receptors on the surface of pituitary gonadotroph cells. This binding triggers a signaling cascade that leads to the release of luteinizing hormone and follicle-stimulating hormone. The D-leucine substitution enhances the peptide’s resistance to enzymatic degradation, prolonging its biological activity.
Comparison with Similar Compounds
Key Observations :
- Unlike algal glycopeptides, which are primarily nutrients, the target’s aromatic residues suggest higher specificity for biological targets .
- Synthesis complexity : The target compound requires advanced SPPS techniques, whereas simpler analogs like Zygocaperoside are isolable via standard chromatography .
Biological Activity
The compound (2S)-N-[(2S)-1-[[[2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-y] is a complex peptide-like structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound indicates multiple functional groups, including amino acids and heterocyclic rings. The presence of these groups contributes to its biological activity by facilitating interactions with various biological targets.
The compound's biological activity appears to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, altering metabolic pathways.
- Receptor Modulation : It can interact with various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
- Antioxidant Activity : Some components of its structure suggest potential antioxidant properties, which could help mitigate oxidative stress in cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
| Study | Findings |
|---|---|
| 4 | Explored non-nucleoside structured compounds with antiviral activity; indicated potential applications in treating viral infections. |
| 6 | Reviewed proteasome inhibitors, highlighting the importance of structural modifications in enhancing biological efficacy. |
| 7 | Investigated related compounds showing significant enzyme inhibition and receptor modulation, suggesting similar potential for the target compound. |
Pharmacological Implications
The compound's diverse structural features make it a candidate for further pharmacological studies. Its potential roles in:
- Antiviral therapies : Similar compounds have shown efficacy against various viruses.
- Cancer treatment : By modulating signaling pathways, it may provide therapeutic benefits in oncology.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing this compound?
Answer:
Synthesis involves stepwise solid-phase peptide synthesis (SPPS) due to the compound's peptidic backbone and multiple stereocenters. Key steps include:
- Coupling reactions : Use Fmoc/t-Bu protection strategies for amino acids (e.g., indole-3-yl, imidazol-5-yl residues) to ensure regioselectivity .
- Purification : Reverse-phase HPLC with trifluoroacetic acid (TFA) as a counterion, followed by lyophilization to remove residual solvents .
- Characterization :
Basic: How should solubility and stability be optimized for in vitro assays?
Answer:
- Solubility : Prepare stock solutions in DMSO (10–50 mM) for hydrophobic residues, then dilute in PBS (pH 7.4) to working concentrations. For hydrophilic segments (e.g., hydroxylphenyl), use aqueous buffers with ≤5% DMSO to avoid precipitation .
- Stability :
Advanced: How to design experiments to assess bioactivity while controlling for batch variability?
Answer:
- Experimental design : Use a quasi-experimental pretest-posttest design with:
- Batch validation :
Advanced: How to resolve discrepancies in bioactivity data across studies?
Answer:
- Data validation :
- Confounding factors :
Basic: What analytical techniques confirm the compound’s structural integrity post-synthesis?
Answer:
- High-resolution mass spectrometry (HRMS) : Match observed vs. theoretical mass (e.g., [M+H] calculated from ’s molecular formula) .
- 2D-NMR : Assign NOESY correlations to verify spatial proximity of indole and imidazole moieties, ensuring correct folding .
- Circular dichroism (CD) : Compare spectra with known α-helical or β-sheet motifs to assess secondary structure alignment .
Advanced: How to address low reproducibility in biological assays involving this compound?
Answer:
- Standardized protocols :
- Troubleshooting :
Advanced: What strategies ensure stereochemical fidelity during synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
